molecular formula C12H21NO4 B15061043 [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate

[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate

Cat. No.: B15061043
M. Wt: 243.30 g/mol
InChI Key: KWVIQUZURIJSNM-UWVGGRQHSA-N
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Description

[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is a chemical compound with a specific stereochemistry It is characterized by the presence of a cyclohexyl ring substituted with a formate group and a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate typically involves the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the tert-butoxycarbonylamino group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, usually using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formylation: The formate group can be introduced through a formylation reaction, often using formic acid or formic anhydride as the formylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate can undergo various chemical reactions, including:

    Oxidation: The formate group can be oxidized to a carboxylate group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Carboxylate derivatives

    Reduction: Alcohol derivatives

    Substitution: Free amine derivatives

Scientific Research Applications

[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Participating in biochemical pathways: Affecting cellular processes.

    Acting as a prodrug: Releasing active metabolites upon metabolic conversion.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
  • [(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
  • [(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate

Uniqueness

[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. The presence of the tert-butoxycarbonylamino group also provides a protective function, allowing for selective reactions and modifications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-4-5-7-10(9)16-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1

InChI Key

KWVIQUZURIJSNM-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OC=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OC=O

Origin of Product

United States

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